4-Bromo-3-ethoxythiophene-2-carboxylic acid
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Overview
Description
4-Bromo-3-ethoxythiophene-2-carboxylic acid is an organic compound with the molecular formula C7H7BrO3S. It belongs to the thiophene family and contains a carboxylic acid functional group. Thiophenes are heterocyclic aromatic compounds that contain a five-membered ring with one sulfur atom. In this case, the bromine substitution occurs at the 4-position, and an ethoxy group is attached to the 3-position of the thiophene ring .
Preparation Methods
Synthetic Routes: The synthesis of 4-bromo-3-ethoxythiophene-2-carboxylic acid involves several steps. One common synthetic route starts with the reaction of 3-ethoxythiophene with bromine to introduce the bromine substituent. The resulting 3-bromo-3-ethoxythiophene can then undergo carboxylation using carbon dioxide and a suitable base (such as potassium hydroxide) to yield the desired carboxylic acid product.
Industrial Production: While there isn’t a specific industrial-scale production method dedicated to this compound, it can be synthesized in research laboratories or small-scale settings. The availability of commercial quantities may be limited due to its specialized nature.
Chemical Reactions Analysis
4-Bromo-3-ethoxythiophene-2-carboxylic acid can participate in various chemical reactions:
Substitution Reactions: The bromine atom at the 4-position can undergo substitution reactions with nucleophiles (e.g., amines, alcohols) to form new derivatives.
Oxidation and Reduction: The thiophene ring can be oxidized to form thiophene-2-carboxylic acid or reduced to the corresponding tetrahydrothiophene derivative.
Esterification: The carboxylic acid group can react with alcohols to form esters.
Scientific Research Applications
Chemistry::
Building Blocks: Researchers use 4-bromo-3-ethoxythiophene-2-carboxylic acid as a building block for designing novel organic molecules.
Functional Materials: It can serve as a precursor for functional materials, such as conducting polymers or organic semiconductors.
Drug Discovery: Thiophene derivatives are investigated for potential pharmaceutical applications, including antimicrobial and anticancer properties.
Biological Probes: Researchers may modify the compound to create fluorescent probes for biological studies.
Materials Science: Thiophene-based compounds find applications in organic electronics, sensors, and coatings.
Mechanism of Action
The specific mechanism of action for 4-bromo-3-ethoxythiophene-2-carboxylic acid depends on its derivatives and applications. It may interact with cellular targets, enzymes, or receptors, influencing biological processes.
Comparison with Similar Compounds
While 4-bromo-3-ethoxythiophene-2-carboxylic acid is unique due to its specific substitution pattern, similar compounds include other brominated or ethoxy-substituted thiophenes.
Properties
Molecular Formula |
C7H7BrO3S |
---|---|
Molecular Weight |
251.10 g/mol |
IUPAC Name |
4-bromo-3-ethoxythiophene-2-carboxylic acid |
InChI |
InChI=1S/C7H7BrO3S/c1-2-11-5-4(8)3-12-6(5)7(9)10/h3H,2H2,1H3,(H,9,10) |
InChI Key |
WPJUTFIGWSVYHB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=C(SC=C1Br)C(=O)O |
Origin of Product |
United States |
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